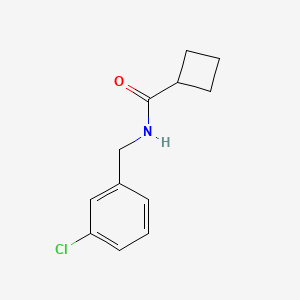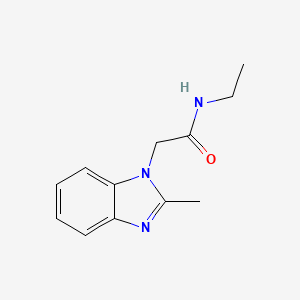
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, also known as CPP, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CPP belongs to the class of compounds known as pyrrolidines, which have been shown to exhibit various biological activities.
Wirkmechanismus
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. By blocking the NMDA receptor, 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide reduces the activity of glutamate, which is a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a system that plays a role in stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in lab experiments is that it has a well-characterized mechanism of action, which makes it a useful tool for studying the NMDA receptor. However, one limitation is that 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide research. One area of interest is the potential use of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in the treatment of chronic pain, as it has been shown to exhibit analgesic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, which may lead to the development of new therapeutic applications.
Synthesemethoden
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone, methylamine, and phenylacetic acid. The final product is obtained through a crystallization process, which yields a pure white powder.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has been shown to exhibit analgesic, anti-inflammatory, and anti-anxiety properties. 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(14-7-3-2-4-8-14)17(21)13-11-16(20)19(12-13)15-9-5-6-10-15/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRMMNYZGJKBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-N-methyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)



![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)



![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B7460689.png)